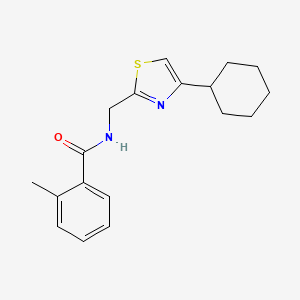

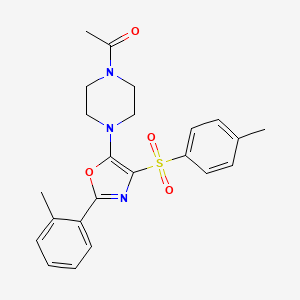

N-((4-cyclohexylthiazol-2-yl)methyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-methylbenzamide, also known as CPTH2, is a chemical compound that has gained significant attention due to its potential use in scientific research. CPTH2 is a small molecule inhibitor that has been shown to selectively inhibit the histone acetyltransferase, p300/CBP-associated factor (PCAF). This inhibition has been shown to have a variety of effects on cellular processes, making CPTH2 a valuable tool for studying these processes.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives exhibit notable antimicrobial properties. For instance, sulfazole, a compound containing a thiazole moiety, has demonstrated antimicrobial effects. Researchers have also explored the potential of thiazole-based compounds in combating bacterial and fungal infections .

Antiretroviral Potential

Thiazoles contribute to antiretroviral therapy. Ritonavir, an HIV protease inhibitor, contains a thiazole ring. Its mechanism involves inhibiting viral protease, thus suppressing viral replication .

Antifungal Properties

Abafungin, a thiazole derivative, exhibits antifungal activity. Researchers have investigated its effectiveness against various fungal pathogens .

Anticancer Applications

Tiazofurin, another thiazole-containing compound, shows promise as an anticancer agent. It interferes with nucleotide metabolism and has been studied for its potential in cancer treatment .

Anti-Inflammatory Effects

Thiazoles have anti-inflammatory properties. Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring and is used to manage pain and inflammation .

Antioxidant Activity

Certain thiazole derivatives exhibit potent antioxidant effects. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers have synthesized and screened various thiazole-based molecules for their antioxidant properties .

Mécanisme D'action

Target of Action

The primary targets of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific interaction of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been reported to have various biological effects, which could be attributed to their interaction with different targets .

Biochemical Pathways

The exact biochemical pathways affected by N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide The solubility properties of thiazole derivatives could potentially be influenced by environmental factors .

Propriétés

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-13-7-5-6-10-15(13)18(21)19-11-17-20-16(12-22-17)14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLMDDBOQCAKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=CS2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2701916.png)

![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701917.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2701921.png)

![3-[(benzyloxy)methyl]-1-methyl-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2701922.png)

![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2701925.png)

![N-(sec-butyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2701928.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2701932.png)

![5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2701935.png)